Tri(Amino-PEG3-amide)-amine

PROTAC Bioconjugation Drug Delivery

Tri(Amino-PEG3-amide)-amine is a synthetic, branched polyethylene glycol (PEG) derivative featuring a tripodal architecture with three terminal primary amine groups and a central amine branching point, resulting in four total reactive amine sites per molecule. With a molecular formula of C33H69N7O12 and a molecular weight of approximately 755.94 g/mol, this compound is classified as a PROTAC linker.

Molecular Formula C33H69N7O12
Molecular Weight 755.9 g/mol
Cat. No. B8025321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTri(Amino-PEG3-amide)-amine
Molecular FormulaC33H69N7O12
Molecular Weight755.9 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCN)C(=O)NCCN(CCNC(=O)CCOCCOCCOCCN)CCNC(=O)CCOCCOCCOCCN
InChIInChI=1S/C33H69N7O12/c34-4-16-47-22-28-50-25-19-44-13-1-31(41)37-7-10-40(11-8-38-32(42)2-14-45-20-26-51-29-23-48-17-5-35)12-9-39-33(43)3-15-46-21-27-52-30-24-49-18-6-36/h1-30,34-36H2,(H,37,41)(H,38,42)(H,39,43)
InChIKeyIQSJMACFJXJKGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Tri(Amino-PEG3-amide)-amine: A Branched Trifunctional PEG Linker for PROTAC Synthesis and Bioconjugation


Tri(Amino-PEG3-amide)-amine is a synthetic, branched polyethylene glycol (PEG) derivative featuring a tripodal architecture with three terminal primary amine groups and a central amine branching point, resulting in four total reactive amine sites per molecule [1]. With a molecular formula of C33H69N7O12 and a molecular weight of approximately 755.94 g/mol, this compound is classified as a PROTAC linker . Its design, incorporating three PEG3 arms connected via amide bonds to a tris(aminoethyl)amine (TREN) core, confers high aqueous solubility, structural flexibility, and multiple conjugation handles, distinguishing it from simpler linear PEG linkers .

Procurement Risk: Why Linear or Lower-Functionality PEG Amines Cannot Replace Tri(Amino-PEG3-amide)-amine


Generic substitution of Tri(Amino-PEG3-amide)-amine with linear diamines (e.g., Amino-PEG3-amine) or other branched PEG amines is not scientifically viable without compromising experimental outcomes. The compound's unique trifunctional branched architecture provides a specific combination of high local amine density (four amines per 756 Da) and a flexible, hydrophilic PEG spacer that is not replicated by linear linkers [1]. While linear PEG diamines offer only two conjugation points and typically lower solubility , and higher-generation dendrimers introduce greater steric hindrance and heterogeneity [2], Tri(Amino-PEG3-amide)-amine occupies a distinct niche. Its three PEG3 arms balance solubility with a compact, molecularly defined structure. Therefore, substituting it with an alternative can alter conjugation stoichiometry, reduce payload capacity, modify hydrodynamic radius, and ultimately impact the performance of the final conjugate or PROTAC molecule [3].

Head-to-Head Quantitative Differentiation of Tri(Amino-PEG3-amide)-amine vs. Linear and Branched PEG Amine Comparators


Solubility Enhancement: Tri(Amino-PEG3-amide)-amine vs. Linear PEG Diamine (Amino-PEG3-amine)

Tri(Amino-PEG3-amide)-amine demonstrates significantly higher aqueous solubility compared to the linear diamine analog Amino-PEG3-amine when prepared as a DMSO stock solution. Specifically, Tri(Amino-PEG3-amide)-amine can be dissolved in DMSO at a concentration of 100 mg/mL (132.29 mM) . In contrast, the linear analog Amino-PEG3-amine requires sonication and is limited to a lower concentration of 100 mg/mL (520.13 mM in H2O), which corresponds to a molar solubility that is roughly one-fourth of the tri-functional compound when normalized for molecular weight .

PROTAC Bioconjugation Drug Delivery

Functional Group Density: Tri(Amino-PEG3-amide)-amine vs. Linear PEG Diamine and 4-Arm PEG Amine

Tri(Amino-PEG3-amide)-amine contains four primary amine groups per molecule, yielding an exceptionally high amine density of approximately one amine per 189 Da of molecular weight [1]. In contrast, a linear PEG diamine such as Amino-PEG3-amine has only two amines per 149.19 Da (one amine per 74.6 Da), while a 4-arm PEG amine (MW 5000) has four amines per 5000 Da (one amine per 1250 Da) [2].

PROTAC Bioconjugation Crosslinking

Conjugation Versatility: Tri(Amino-PEG3-amide)-amine vs. Heterobifunctional Linkers

Tri(Amino-PEG3-amide)-amine's four equivalent primary amines react with a broad range of electrophiles including carboxylic acids (via EDC/HATU activation), activated NHS esters, and carbonyls (aldehydes/ketones) to form stable amide bonds [1]. This contrasts with heterobifunctional linkers like NH2-PEG3-NHS, which are limited to two distinct, sequential conjugation steps . The trifunctional architecture allows for simultaneous or sequential conjugation of multiple payloads to a single, well-defined molecular hub.

PROTAC ADC Bioconjugation

Optimal Use Cases for Tri(Amino-PEG3-amide)-amine in Targeted Protein Degradation and Advanced Bioconjugation


Synthesis of Branched or Trivalent PROTACs

Tri(Amino-PEG3-amide)-amine serves as an ideal core scaffold for constructing branched PROTACs. Its four amine groups allow for the attachment of an E3 ligase ligand and two or three distinct target protein (POI) ligands, or vice versa, to create molecules with enhanced avidity and degradation efficiency compared to bivalent designs [1]. The PEG3 arms provide sufficient flexibility and length to span the required distance between the E3 ligase and POI, while the compact core prevents excessive molecular weight gain, a common issue with larger PEG polymers [2].

Multi-Payload Antibody-Drug Conjugate (ADC) Linker

The four primary amines of Tri(Amino-PEG3-amide)-amine enable the construction of ADCs with a higher drug-to-antibody ratio (DAR) than traditional linear linkers, which typically conjugate only one payload per attachment site. This allows for the conjugation of multiple cytotoxic drug molecules to a single linker, which can then be attached to an antibody via a single engineered cysteine or lysine residue, simplifying conjugation chemistry while increasing potency [3].

Building Block for Molecularly Defined PEG Dendrimers

This compound is a key building block for synthesizing low-generation PEG-based dendrimers. Its trifunctional nature allows for iterative growth, where each of the four amines can be used to attach additional Tri(Amino-PEG3-amide)-amine units or other functional modules. This generates a highly branched, water-soluble, and molecularly defined structure with a precise number of terminal functional groups, which is crucial for applications requiring strict control over multivalency and molecular architecture, such as in targeted drug delivery and imaging agents [4].

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